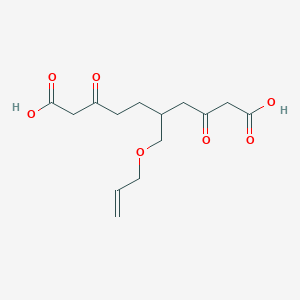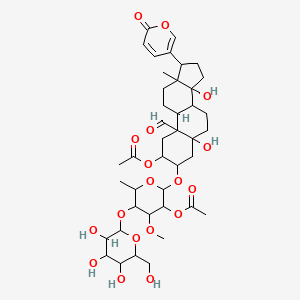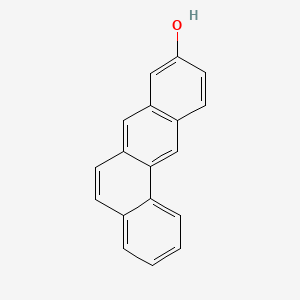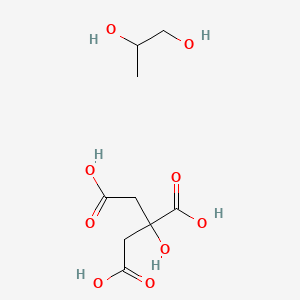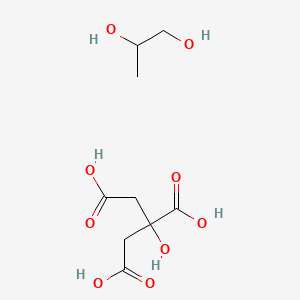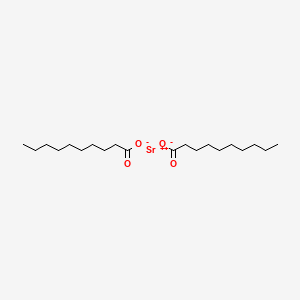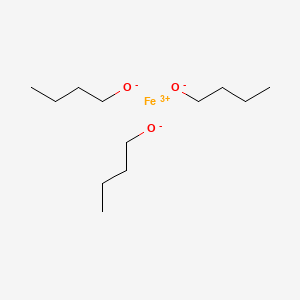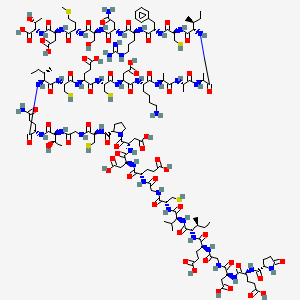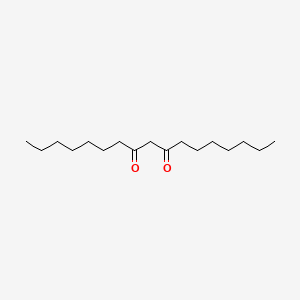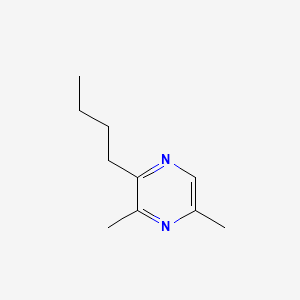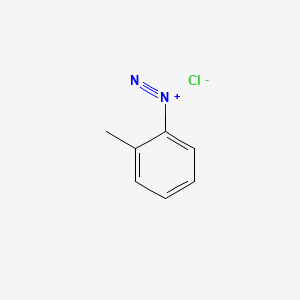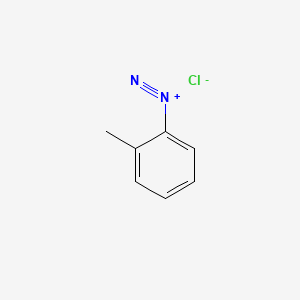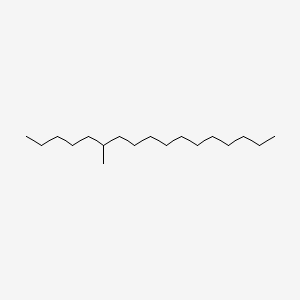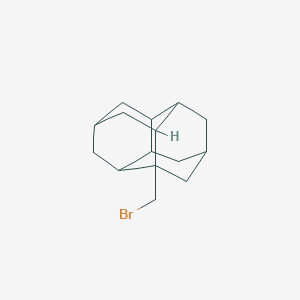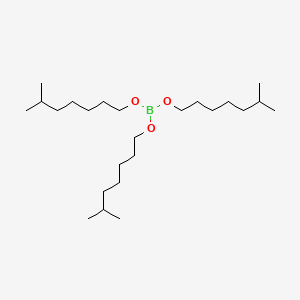
Triisooctyl orthoborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Triisooctyl orthoborate can be synthesized through the esterification of boric acid with isooctyl alcohol. The reaction typically involves heating boric acid and isooctyl alcohol in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
B(OH)3+3C8H17OH→B(OC8H17)3+3H2O
In industrial production, the process may involve continuous distillation to remove water and drive the reaction to completion .
化学反応の分析
Triisooctyl orthoborate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze back to boric acid and isooctyl alcohol.
Oxidation: It can undergo oxidation reactions, especially under high-temperature conditions, leading to the formation of boric oxide and other oxidation products.
Substitution: this compound can participate in substitution reactions where the isooctyl groups are replaced by other alkyl or aryl groups.
Common reagents used in these reactions include water, oxidizing agents like hydrogen peroxide, and various alkylating agents .
科学的研究の応用
Triisooctyl orthoborate has several scientific research applications:
作用機序
The primary mechanism by which triisooctyl orthoborate exerts its effects is through the formation of a lubricious, solid-like layered structure at the sliding interface. This structure reduces friction and wear by providing a protective film on the metal surfaces. The compound’s ability to undergo pressure-induced morphological changes at the sliding interface is crucial for its lubricating properties .
類似化合物との比較
Triisooctyl orthoborate can be compared with other borate compounds, such as:
Triethyl orthoborate: Similar in structure but with ethyl groups instead of isooctyl groups. It is less hydrophobic and has different physicochemical properties.
Tetraalkylammonium orthoborate: These compounds have ammonium cations and are used as ionic liquids with unique lubrication mechanisms.
Zinc borate: Used as a flame retardant and has different applications compared to this compound.
This compound is unique due to its high hydrophobicity and excellent anti-wear properties, making it particularly suitable for use in high-performance lubricants .
特性
CAS番号 |
26401-30-9 |
|---|---|
分子式 |
C24H51BO3 |
分子量 |
398.5 g/mol |
IUPAC名 |
tris(6-methylheptyl) borate |
InChI |
InChI=1S/C24H51BO3/c1-22(2)16-10-7-13-19-26-25(27-20-14-8-11-17-23(3)4)28-21-15-9-12-18-24(5)6/h22-24H,7-21H2,1-6H3 |
InChIキー |
XMLAPNGGLRZABE-UHFFFAOYSA-N |
正規SMILES |
B(OCCCCCC(C)C)(OCCCCCC(C)C)OCCCCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


